N-(3,5-dimethylphenyl)-4-ethylbenzamide
Description
N-(3,5-Dimethylphenyl)-4-ethylbenzamide is a benzamide derivative characterized by a 4-ethyl-substituted benzoyl group and a 3,5-dimethylphenyl aniline moiety.
Properties
Molecular Formula |
C17H19NO |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-ethylbenzamide |
InChI |
InChI=1S/C17H19NO/c1-4-14-5-7-15(8-6-14)17(19)18-16-10-12(2)9-13(3)11-16/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
YKXYMLUKRACAIV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structure-Activity Relationships (SAR) :
- Substituent Position : Para-substitutions on the benzamide ring (e.g., 4-ethyl, 4-methyl) are common in active analogs, while ortho-substitutions (e.g., 2,5-dimethylphenyl derivatives) show reduced activity .
- Electron Effects : Electron-withdrawing groups (e.g., -F) enhance PET inhibition by stabilizing charge transfer in photosystem II, whereas electron-donating groups (e.g., -CH3, -C2H5) improve membrane penetration .
Crystallographic and Physicochemical Properties
- Crystal Packing : The ethyl group in the target compound may reduce hydrogen-bonding efficiency compared to methyl-substituted analogs, leading to altered solubility or melting points.
- Dihedral Angles : Sulfonamide analogs (e.g., ) show significant variability in ring inclination (54.6°–82.4°), suggesting that benzamide derivatives may exhibit more conformational flexibility.
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